molecular formula C8H8O B8325341 2-(But-3-yn-1-yl)furan

2-(But-3-yn-1-yl)furan

Cat. No.: B8325341
M. Wt: 120.15 g/mol
InChI Key: GAWCWJNRLXARKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-3-yn-1-yl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of a furan ring attached to a butyne chain. Furans are known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-yn-1-yl)furan typically involves the reaction of furfural with acetylene in the presence of a catalyst. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(But-3-yn-1-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid.

    Reduction: 4-(2-Furyl)-1-butene, 4-(2-Furyl)butane.

    Substitution: Halogenated or nitrated furans.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)furan involves its interaction with various molecular targets and pathways. The furan ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes . The compound’s alkyne moiety also enables it to undergo click chemistry reactions, which are useful in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a furan ring and an alkyne moiety, which provides a versatile platform for various chemical transformations and applications. Its ability to undergo both furan-specific and alkyne-specific reactions makes it a valuable compound in synthetic chemistry and materials science .

Properties

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

2-but-3-ynylfuran

InChI

InChI=1S/C8H8O/c1-2-3-5-8-6-4-7-9-8/h1,4,6-7H,3,5H2

InChI Key

GAWCWJNRLXARKW-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CC=CO1

Origin of Product

United States

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